1-Hydroxy-1-cyclopropanecarboxylic acid

説明

Historical Context and Evolution of Research on 1-Hydroxy-1-cyclopropanecarboxylic Acid

Early research into cyclopropane (B1198618) derivatives dates back to the early 20th century, with chemists like Ingold exploring multistage syntheses involving cyclopropane structures in 1922. google.com However, these initial methods were often complex and not suitable for producing significant quantities of compounds like 1-hydroxy-cyclopropane-1-carboxylic acid. google.com

Over the decades, research focused on developing more efficient and scalable synthesis methods. Patents from the 1970s highlight the growing interest in 1-hydroxy-cyclopropanecarboxylic acids as valuable intermediates, particularly for the creation of agricultural chemicals like herbicides. google.com These documents describe methods such as the reaction of 1,2-bis-(trimethylsiloxy)-cyclobut-1-ene with bromine, followed by hydrolysis, to yield the desired acid. google.com

More recent advancements, particularly those published around 2020, have aimed to overcome the challenges of harsh reaction conditions, low yields, and pollution associated with previous methods. google.compatsnap.com Modern synthetic routes often utilize commercially available starting materials, such as methyl 1-aminocyclopropyl formate (B1220265), and involve a two-step process of reaction with sodium nitrite (B80452) and sulfuric acid, followed by the removal of a protecting group. google.compatsnap.com These optimized conditions are milder, more controllable, and result in higher total yields (60-70%), making the compound more accessible for industrial-scale production. google.compatsnap.com The classic synthesis, as described in a 1944 publication, involved treating γ-chlorobutyronitrile with a concentrated sodium hydroxide (B78521) solution. youtube.com

Significance of this compound in Contemporary Chemical Synthesis and Biological Sciences

The contemporary significance of this compound lies primarily in its role as a key building block in organic synthesis. guidechem.com The presence of both a hydroxyl and a carboxylic acid group provides two reactive sites for various chemical transformations. guidechem.com

In the field of medicinal chemistry and drug design, compounds containing cyclopropane units are highly valued as they often exhibit significant biological activity. google.com The unique structural and conformational properties of the cyclopropane ring can influence a molecule's binding affinity to biological targets. Consequently, this compound is used in the preparation of biologically active molecules, including enzyme inhibitors. guidechem.comgoogle.com Its structure is frequently incorporated during the development of new therapeutic agents. google.com

Beyond pharmaceuticals, this compound serves as an important intermediate in the agrochemical industry for the synthesis of pesticides. google.com The development of efficient synthetic routes has been crucial for its application in producing these large-scale chemical products. google.com The chemical reactivity of the molecule allows it to be a starting point for creating a diverse range of more complex structures. For example, the hydroxyl group can undergo acylation with acid anhydrides, and the carboxylic acid can be converted to its corresponding ester derivatives through reactions with diazo reagents. guidechem.com

Structural Features and Their Implications for Research on this compound

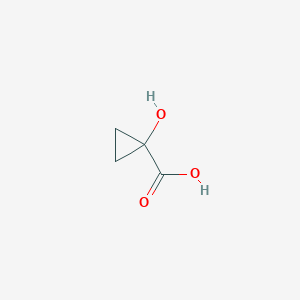

The distinct chemical personality of this compound is a direct result of its unique structural arrangement. guidechem.com The molecule features a cyclopropane ring, a hydroxyl (-OH) group, and a carboxylic acid (-COOH) group all bonded to a single quaternary carbon atom. nih.gov

The most defining feature is the three-membered cyclopropane ring. This ring is highly strained due to the significant deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This ring strain makes the molecule more reactive than analogous open-chain compounds and can lead to ring-opening reactions under certain conditions. guidechem.com

The two functional groups, the hydroxyl and the carboxylic acid, are primary sites for chemical reactions. guidechem.com The hydroxyl group can act as a nucleophile or be acylated, while the carboxylic acid group exhibits typical acidic properties and can undergo esterification or amidation. guidechem.com The proximity of these two functional groups can also lead to intramolecular reactions. The molecule's structure, combining the strained ring with two reactive functional groups, makes it a compact and versatile building block for constructing more complex molecular architectures in synthetic chemistry. google.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 17994-25-1 nih.gov |

| Molecular Formula | C₄H₆O₃ nih.gov |

| Molecular Weight | 102.09 g/mol nih.gov |

| Form | Solid sigmaaldrich.com |

| Melting Point | 108-110 °C sigmaaldrich.com |

| Topological Polar Surface Area | 57.53 Ų ambeed.com |

| InChI Key | GQXURJDNDYACGE-UHFFFAOYSA-N nih.gov |

| SMILES | C1CC1(C(=O)O)O nih.gov |

Spectroscopic Data

| Type | Reference |

| ¹H NMR | Available chemicalbook.com |

| ¹³C NMR | Available chemicalbook.com |

| IR | Available chemicalbook.com |

| Mass Spectrometry | Available chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydroxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXURJDNDYACGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369774 | |

| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-25-1 | |

| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 1 Cyclopropanecarboxylic Acid

Direct Synthetic Routes to 1-Hydroxy-1-cyclopropanecarboxylic Acid

Conventional Synthetic Pathways

Historically, the synthesis of cyclopropane (B1198618) derivatives has been achieved through methods such as the hydrolysis of cyclopropyl (B3062369) cyanide or the reaction of γ-chlorobutyronitrile with a strong base like sodium hydroxide (B78521). orgsyn.orgyoutube.com Another established route involves the double alkylation of diethyl malonate with 1,2-dibromoethane, followed by saponification of the resulting diester to yield cyclopropane-1,1-dicarboxylic acid, which can be a precursor. orgsyn.org However, these methods can be hampered by issues such as low yields, harsh reaction conditions, and difficult purification processes. orgsyn.orgpatsnap.com

A more direct conventional approach involves the hydrolysis of methyl 1-hydroxy-1-cyclopropanecarboxylate. In a typical procedure, the ester is dissolved in a mixture of tetrahydrofuran (B95107) and water, followed by the addition of a base like lithium hydroxide. The reaction is heated to facilitate the hydrolysis, and after completion, the pH is adjusted to isolate the desired this compound. This method has been reported to yield the product in high purity. chemicalbook.com

Another pathway starts from 1,2-bis(trimethylsiloxy)-cyclobut-1-ene. google.com This starting material is reacted with bromine in a solvent like i-pentane at low temperatures. The resulting intermediate is then treated with an aqueous sodium hydroxide solution to yield this compound. google.com Variations of this method using chlorine in methylene (B1212753) chloride have also been developed. google.com

| Starting Material | Reagents | Key Conditions | Yield |

| Methyl 1-hydroxy-1-cyclopropane carboxylate | Lithium hydroxide, Tetrahydrofuran/Water | Heating to 30°C for 12 hours | 85.2% chemicalbook.com |

| 1,2-Bis(trimethylsiloxy)-cyclobut-1-ene | Bromine, i-Pentane, Sodium hydroxide | -40°C for bromination | 90% google.com |

| 1,2-Bis(trimethylsiloxy)-cyclobut-1-ene | Chlorine, Methylene chloride, Sodium carbonate | -30°C for chlorination | 74% google.com |

| γ-chlorobutyronitrile | Sodium hydroxide | Heating on a steam bath | 74-79% orgsyn.org |

Emerging and Optimized Synthesis Strategies for this compound (e.g., from 1-aminocyclopropyl formate)

More recent synthetic strategies have focused on improving efficiency and scalability. A notable development is the synthesis of this compound from commercially available 1-aminocyclopropyl formate (B1220265) derivatives. patsnap.comgoogle.com This two-step process offers milder reaction conditions and simpler post-treatment procedures, making it suitable for industrial-scale production. patsnap.comgoogle.com

The first step involves the diazotization of the amino group using sodium nitrite (B80452) in the presence of sulfuric acid, which leads to the formation of a 1-hydroxycyclopropyl formate intermediate. patsnap.comgoogle.com This is followed by the hydrolysis of the ester protecting group to yield the final product. patsnap.comgoogle.com Optimization of the reaction conditions, such as the molar ratios of reactants and the temperature, has enabled total yields in the range of 60-70%. patsnap.comgoogle.com

The process begins by dissolving the 1-aminocyclopropyl formate in an aqueous sulfuric acid solution at a low temperature (0-5°C). An aqueous solution of sodium nitrite is then added, and the reaction is stirred at room temperature. The resulting mixture containing the 1-hydroxycyclopropyl formate is then subjected to hydrolysis to remove the formate group, yielding this compound. patsnap.comchemicalbook.com

| Starting Material | Key Reagents | Reaction Steps | Overall Yield |

| 1-Aminocyclopropyl methyl formate | Sodium nitrite, Sulfuric acid | 1. Diazotization to form 1-hydroxycyclopropyl formate. 2. Hydrolysis of the ester group. | 60-70% patsnap.comgoogle.com |

Stereoselective Synthesis of this compound and its Chiral Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is crucial for applications in medicinal chemistry, where biological activity is often dependent on the three-dimensional arrangement of atoms.

Chiral Resolution Techniques for this compound Analogues

Chiral resolution is a common method to separate enantiomers from a racemic mixture. For analogues of this compound, this can be achieved using chiral chromatography. For instance, the optical isomers of a related compound, (1aRS,7aRS)-2-hydroxyimino-1a,2-dihydro-1H-7-oxacyclopropa[b]naphthalene-7a-carboxylic acid ethyl ester, were successfully separated using a chiral stationary phase. nih.gov

Another approach involves the formation of diastereomeric derivatives. By reacting the racemic mixture with a chiral resolving agent, such as an enantiomerically pure amino acid ester, diastereomers are formed which can then be separated by standard chromatographic techniques. The absolute configuration of the separated isomers can often be determined using X-ray crystallography of a suitable derivative. nih.gov

| Compound | Resolution Method | Key Finding |

| (1aRS,7aRS)-2-hydroxyimino-1a,2-dihydro-1H-7-oxacyclopropa[b]naphthalene-7a-carboxylic acid ethyl ester | Chromatography on a chiral stationary phase | Successful separation of enantiomers. nih.gov |

| Racemic CPCCOEt analogue | Formation of amide derivatives with L-phenylalanine methyl ester | Allowed for separation and determination of absolute configuration via X-ray crystallography. nih.gov |

Asymmetric Cyclopropanation Approaches towards this compound Scaffolds

Asymmetric cyclopropanation reactions aim to directly produce enantiomerically enriched cyclopropane derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One strategy involves the use of transition-metal catalysts, such as those based on rhodium or copper, in the decomposition of diazo compounds in the presence of an olefin. capes.gov.br The development of chiral ligands for these metals has enabled highly enantioselective cyclopropanation reactions. capes.gov.br For example, chiral copper-semicorrin complexes have been used as catalysts for the cyclopropanation of olefins with diazo compounds. capes.gov.br

Another approach is the Simmons-Smith reaction, which can be rendered asymmetric by using chiral auxiliaries or catalysts. researchgate.netwiley-vch.de The cyclopropanation of chiral allylic alcohols often proceeds with high diastereoselectivity, with the hydroxyl group directing the reagent to one face of the double bond. wiley-vch.de

More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes from carboxylic acids. nih.gov This method involves a radical addition-polar cyclization cascade that can be applied to a broad range of substrates with high functional group tolerance. nih.gov While not yet specifically reported for the asymmetric synthesis of this compound itself, this methodology holds promise for the development of future stereoselective routes.

A samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids offers a direct and stereospecific route to cyclopropanecarboxylic acids. organic-chemistry.org This method utilizes samarium metal and iodoform (B1672029) to generate a samarium carbenoid, which reacts stereospecifically with (E)- and (Z)-unsaturated acids to yield trans- and cis-cyclopropanecarboxylic acids, respectively. organic-chemistry.org

The biocatalytic asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, catalyzed by an engineered dehaloperoxidase, represents a novel strategy for the diastereo- and enantioselective synthesis of cyclopropanol (B106826) derivatives, which are closely related to the target scaffold. nih.gov

Derivatization and Functionalization Reactions of this compound

The presence of both a hydroxyl and a carboxylic acid group on the strained cyclopropane ring makes this compound a versatile building block for further chemical modifications. The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. For example, it can be converted to its corresponding methyl ester. chemicalbook.com

The hydroxyl group can also be a site for derivatization. For instance, in related complex structures, the hydroxyl group has been shown to be crucial for biological activity, and its interaction with receptor sites has been studied through molecular modeling. nih.gov

The cyclopropane ring itself can participate in ring-opening reactions under certain conditions, providing access to linear or other cyclic structures. However, the stability of the this compound scaffold makes it a useful and conformationally restricted core for the design of biologically active molecules. nih.gov Its use as an intermediate in the synthesis of plant protection agents highlights its utility in accessing more complex molecular architectures. google.com

Reactions Involving the Carboxyl Group (e.g., Esterification)

The carboxylic acid functional group is a primary site for transformations, most notably esterification. This reaction is crucial for creating derivatives with altered solubility, reactivity, and biological activity.

One common method is the Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often utilizing the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions. For instance, reaction with diazo reagents, like diphenyldiazomethane in tetrahydrofuran (THF), can produce the corresponding ester derivative at room temperature. guidechem.com The reaction proceeds by protonation of the diazomethane (B1218177) by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the transient carbocation.

The reverse reaction, the hydrolysis of a cyclopropane carboxylate ester to yield this compound, is also a fundamental transformation. This is typically accomplished by saponification, using a base like lithium hydroxide (LiOH) in a mixed solvent system such as tetrahydrofuran and water, followed by acidification. google.comchemicalbook.com A reported procedure for this hydrolysis achieves a high yield of 85.2%. chemicalbook.com

Table 1: Examples of Reactions Involving the Carboxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.com |

| Esterification | Diphenyldiazomethane, THF, Room Temp. | Diphenylmethyl ester | guidechem.com |

| Hydrolysis | Lithium Hydroxide, THF/Water; then HCl(aq) | Carboxylic Acid | chemicalbook.com |

Reactions Involving the Hydroxyl Group (e.g., Acylation)

The tertiary hydroxyl group of this compound can undergo reactions typical of alcohols, such as acylation, to form esters. This transformation involves treating the compound with an acylating agent like an acyl halide or a carboxylic anhydride. guidechem.combeilstein-journals.org

To achieve selective O-acylation without competing reaction at the carboxyl group, specific conditions are necessary. One effective strategy, adapted from the chemistry of hydroxyamino acids, involves performing the acylation under strongly acidic conditions. beilstein-journals.org In this environment, the carboxylic acid is protonated, which deactivates it towards nucleophilic attack, while the hydroxyl group remains free to react. For example, using an acyl chloride in the presence of an acid like methanesulfonic acid can lead to the chemoselective formation of the O-acyl derivative. beilstein-journals.org Acylation can also be performed under basic conditions if the carboxylic acid is first protected, for example, as an ester. guidechem.com

Table 2: Examples of Reactions Involving the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| O-Acylation | Acid Anhydride, Base | O-Acyl derivative | guidechem.com |

| Chemoselective O-Acylation | Acyl Halide, Strong Acid (e.g., MeSO₃H) | O-Acyl derivative | beilstein-journals.org |

Cyclopropane Ring Modifications and Reactivity (e.g., Ring-Opening Reactions)

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a transformation that can be initiated by electrophiles, nucleophiles, or radical species. The presence of the hydroxyl and carboxyl groups as donor and acceptor substituents, respectively, influences this reactivity.

Ring-opening of donor-acceptor cyclopropanes can be catalyzed by Lewis acids. rsc.org For example, reactions of related cyclopropane systems with nucleophiles in the presence of catalysts like copper(II) triflate (Cu(OTf)₂) can lead to the formation of functionalized acyclic products in high yields. rsc.org Similarly, titanium tetrachloride (TiCl₄) has been shown to be essential for the ring-opening of certain cyclopropanecarboxylates with less reactive electrophiles. rsc.org

Interestingly, the stability of the cyclopropane ring in this compound can be significant. In some acid-catalyzed reactions of related cyclopropanated systems, the expected cleavage of the three-membered ring does not occur; instead, other bonds within the molecule are cleaved, leaving the cyclopropane unit intact. nih.gov This highlights that the reaction pathway is highly dependent on the specific substrate and reaction conditions.

Catalytic Approaches in the Synthesis and Transformation of this compound

Catalysis plays a pivotal role in both the synthesis and the subsequent transformations of cyclopropane-containing molecules, offering pathways to increased efficiency, selectivity, and stereocontrol.

Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral cyclopropanes. While not directly a transformation of this compound, these methods are crucial for producing its chiral derivatives. For instance, chiral diphenylprolinol TMS ether has been used to catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, yielding highly enantioenriched cyclopropanes. organic-chemistry.org

Furthermore, organocatalysts can mediate the ring-opening of cyclopropanes. In a notable example, the choice of base in the aforementioned cascade reaction dramatically altered the outcome. While a hindered amine base yielded the cyclopropane product, switching to sodium acetate (B1210297) (NaOAc) triggered an unexpected organocatalytic, stereoselective ring-opening of the newly formed cyclopropane. organic-chemistry.org

Metal-Catalyzed Reactions

Metal catalysts are widely employed in reactions involving cyclopropanes. As mentioned previously, Lewis acids containing metals such as copper and titanium are effective in promoting the ring-opening of donor-acceptor cyclopropanes. rsc.orgrsc.org These catalysts function by coordinating to an electron-withdrawing group (like the carbonyl of the carboxylate), which polarizes the molecule and facilitates nucleophilic attack and subsequent cleavage of a cyclopropane C-C bond. rsc.org This strategy allows for the stereoselective and regioselective construction of complex acyclic structures from cyclopropane precursors.

Biocatalytic Transformations of this compound

Biocatalysis offers an environmentally friendly and highly selective approach to chemical transformations. Enzymes, operating in aqueous media under mild conditions, are of growing interest for reactions involving complex small molecules. nih.gov

In the context of cyclopropane chemistry, biocatalytic methods are typically focused on asymmetric synthesis. Repurposed heme enzymes and FMN-dependent ene-reductases have been successfully used for the asymmetric synthesis of cyclopropanes. nih.gov Enzymes such as 4-oxalocrotonate tautomerase (4-OT) have been engineered to catalyze enantioselective cyclopropanation reactions. nih.gov

While specific biocatalytic transformations of this compound are not extensively documented, the broader field of biocatalysis presents significant potential. For instance, cytochrome P450 enzymes are known for their ability to hydroxylate unactivated C-H bonds. nih.gov It is plausible that such enzymes could be engineered to act on the cyclopropane ring or other positions of the molecule or its derivatives, offering a future avenue for novel transformations.

Advanced Characterization and Analytical Techniques for 1 Hydroxy 1 Cyclopropanecarboxylic Acid

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the structural elucidation of 1-Hydroxy-1-cyclopropanecarboxylic acid, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique fingerprints of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals corresponding to the two diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring. These protons typically appear as complex multiplets due to geminal and vicinal coupling. The hydroxyl and carboxylic acid protons are also observable, though their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include those for the carboxylic acid carbon, the quaternary carbon bonded to the hydroxyl group, and the methylene carbons of the cyclopropane ring. nih.gov

A summary of typical NMR spectral data is presented below.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | Variable | Signal for the carboxylic acid proton (-COOH) |

| ¹H NMR | Variable | Signal for the hydroxyl proton (-OH) |

| ¹H NMR | Multiplet | Signals for the two methylene groups (-CH₂) in the cyclopropane ring |

| ¹³C NMR | ~175-180 | Signal for the carboxylic acid carbon (C=O) |

| ¹³C NMR | ~70-75 | Signal for the quaternary carbon (C-OH) |

| ¹³C NMR | ~15-20 | Signal for the methylene carbons (-CH₂) in the cyclopropane ring |

Table 1: Representative NMR Data for this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular weight of this compound is 102.09 g/mol . sigmaaldrich.comchemicalbook.com MS analysis confirms this molecular weight, providing strong evidence for the compound's identity. chemicalbook.com

When coupled with a separation technique like liquid chromatography, the resulting hyphenated method, LC-MS, becomes an even more potent tool. bldpharm.com LC-MS allows for the separation of this compound from complex mixtures before it enters the mass spectrometer for detection and quantification. nih.gov For the analysis of carboxylic acids, reverse-phase chromatography is often employed, and a mobile phase containing a modifier like formic acid is used to ensure compatibility with the mass spectrometer. sielc.com This technique is crucial for metabolite identification, stability studies, and purity profiling where trace-level detection is required.

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from starting materials, by-products, or impurities, and for accurately determining its purity.

Gas Chromatography (GC) is utilized for the purity assessment of this compound. avantorsciences.com However, due to the compound's high polarity and low volatility stemming from the carboxylic acid and hydroxyl groups, direct analysis by GC is challenging. The high boiling point can lead to thermal degradation and poor peak shape. chromforum.org To overcome these issues, derivatization is typically required. A common approach is silylation, where the active hydrogens of the -OH and -COOH groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. chromforum.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. It is widely used for purity determination and quantitative analysis. bldpharm.com Reverse-phase HPLC is a common mode of separation.

Typical HPLC systems for this analysis would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often acidified with sulfuric or phosphoric acid for UV detection. sielc.com UPLC, which uses columns with smaller particle sizes, offers the advantage of faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com

A representative set of HPLC conditions is outlined in the table below.

| Parameter | Condition |

| Column | Reverse-Phase (e.g., Primesep B, Newcrom R1) sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., H₂SO₄, H₃PO₄) sielc.comsielc.com |

| Detection | UV at 210 nm sielc.com |

| Flow Rate | 1.0 mL/min |

Table 2: Typical HPLC Parameters for Carboxylic Acid Analysis.

Quantitative Analytical Methods (e.g., Titration Analysis)

Beyond instrumental methods, classical chemical techniques provide a robust and cost-effective means for quantification. Titration analysis is a standard method for determining the purity of this compound. avantorsciences.com

As a carboxylic acid, the compound can be accurately quantified by an acid-base titration. The analysis involves dissolving a known mass of the compound in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). An indicator like phenolphthalein (B1677637) is used to signal the endpoint of the reaction, where all the acid has been neutralized. The purity of the sample can then be calculated based on the volume of titrant used and the initial mass of the compound.

Impurity Profiling and Stability Assessment of this compound

The purity of this compound is a critical quality attribute. Impurities can arise from the manufacturing process, including starting materials, intermediates, by-products, and reagents. Furthermore, the inherent chemical structure of the molecule, featuring a strained cyclopropane ring and an α-hydroxy acid moiety, can make it susceptible to degradation under various environmental conditions.

Impurity Profiling:

A comprehensive impurity profile is essential for controlling the quality of this compound. The synthesis of this compound, as outlined in patent literature, often involves the diazotization of 1-aminocyclopropyl formate (B1220265) followed by hydrolysis. google.com This process can lead to several potential process-related impurities.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | Origin |

| 1-Aminocyclopropyl formate | Unreacted starting material | |

| Methyl 1-hydroxy-1-cyclopropanecarboxylate | Intermediate from incomplete hydrolysis | |

| Cyclopropanone | By-product of the diazotization reaction | |

| 2-Hydroxybutanoic acid | Ring-opening by-product |

Stability Assessment:

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods. nih.govresearchgate.net These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and varying pH levels to identify potential degradation products and pathways. The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly under acidic or thermal stress. nih.gov The α-hydroxy acid functionality can also be prone to oxidation and decarboxylation.

Table 2: Potential Degradation Products of this compound

| Degradation Product Name | Chemical Structure | Potential Degradation Pathway |

| 2-Oxobutanoic acid | Oxidative degradation | |

| Acetone | Thermal degradation and decarboxylation | |

| Lactic acid | Hydrolytic ring-opening | |

| 4-Hydroxy-2-oxobutanoic acid | Oxidative ring-opening |

Advanced Analytical Techniques for Characterization:

A suite of advanced analytical techniques is employed to identify and quantify impurities and degradation products of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for purity and stability testing. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for separating the polar analyte from its less polar impurities. A C18 column with an acidic mobile phase, often containing a phosphate (B84403) or acetate (B1210297) buffer, and an organic modifier like acetonitrile or methanol, typically provides good resolution. f1000research.comresearchgate.net UV detection at a low wavelength (around 210 nm) is suitable for detecting the carboxylic acid functionality. sigmaaldrich.com

Ion-Exchange Chromatography (IEC): IEC can be effective for separating charged species and can be a valuable orthogonal technique to RP-HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for retaining and separating highly polar compounds that have little or no retention in RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or degradation products, GC-MS is a powerful tool. Derivatization of the non-volatile carboxylic acid and hydroxyl groups may be necessary to improve volatility and chromatographic performance.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for the structural elucidation of unknown impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the main component and for the characterization of isolated impurities. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used to identify changes in chemical structure upon degradation.

By employing these advanced analytical techniques, a comprehensive understanding of the impurity profile and stability of this compound can be achieved, ensuring its quality and performance.

Applications of 1 Hydroxy 1 Cyclopropanecarboxylic Acid in Medicinal Chemistry and Biological Systems

1-Hydroxy-1-cyclopropanecarboxylic Acid as a Key Intermediate in Medicinal Synthesis

This compound is a versatile chemical compound that serves as a crucial building block in the field of organic synthesis and medicinal chemistry. guidechem.com Its structure, which incorporates both a reactive hydroxyl group and a carboxyl group on a strained cyclopropane (B1198618) ring, imparts unique chemical properties and high reactivity. guidechem.com This makes it a valuable intermediate for creating more complex molecules with potential therapeutic applications. guidechem.comgoogle.com The presence of the cyclopropane unit is of particular interest, as many compounds containing this sub-structural feature exhibit significant biological activity. google.com

The chemical reactivity of this compound allows it to be used in various chemical transformations to produce biologically active molecules. guidechem.com The hydroxyl and carboxyl groups can undergo reactions such as acylation and esterification, enabling the attachment of different functional groups and the synthesis of a diverse range of derivatives. guidechem.com The inherent strain and unsaturated character of the cyclopropane ring also allow for specific chemical reactions, including ring-opening, which further expands its synthetic utility. guidechem.com

Due to these characteristics, the compound is frequently employed as a starting material or key intermediate in the synthesis of pharmaceutical and agrochemical compounds where the cyclopropane motif is essential for biological function. guidechem.comgoogle.com For instance, it is utilized in the preparation of various drug molecules and enzyme inhibitors that feature the hydroxycyclopropane structure. google.com

In drug discovery, a "scaffold" refers to a core chemical structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. This compound and its derivatives serve this purpose effectively. The cyclopropane ring provides a rigid, three-dimensional framework that can be systematically modified to explore structure-activity relationships.

This scaffold has found broad application in drug design, forming the basis for molecules such as heterocyclic drugs and polypeptide-based biological agents. google.com A notable example is the synthesis of a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which were evaluated as potential antidepressant agents. nih.gov In this work, the cyclopropane core was systematically functionalized to produce compounds with significant activity, leading to the selection of midalcipran for further clinical development. nih.gov The frequent use of hydroxycyclopropane structures in the development of enzyme inhibitors highlights their importance as scaffolds in modern medicinal chemistry. google.compatsnap.com

Enzyme Inhibition by this compound Derivatives

The unique geometric and electronic structure of the cyclopropane ring makes derivatives of this compound effective inhibitors of various enzymes. By mimicking the structure of natural enzyme substrates, these compounds can bind to the active site and block the enzyme's catalytic activity.

A phosphorylated derivative, 1-hydroxycyclopropane carboxylic acid phosphate (B84403), has been identified as a potent inhibitor of several enzymes that process phosphoenolpyruvate (B93156) (PEP). capes.gov.brnih.gov This inhibition is attributed to the structural similarity between the cyclopropane derivative and the enolate form of PEP. capes.gov.br The compound has demonstrated significant inhibitory activity against key enzymes in metabolic pathways. capes.gov.brnih.govnih.gov

For example, it acts as a strong inhibitor of enolase, with a reported inhibition constant (Ki) of 8.0 μM. capes.gov.br Research has shown it to be a more effective inhibitor than other common PEP analogs like phosphoglycolate and phospholactate against enzymes such as pyruvate (B1213749) kinase and phosphoenolpyruvate carboxylase. capes.gov.br

Table 1: Inhibition of PEP Metabolizing Enzymes by 1-Hydroxycyclopropane Carboxylic Acid Phosphate

| Enzyme | Organism Source | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Enolase | Saccharomyces cerevisiae (Yeast) | 8.0 μM | capes.gov.br |

| Pyruvate Kinase | Rabbit Muscle | Potent Inhibitor | capes.gov.brnih.gov |

Dihydroxy acid dehydratase (DHAD) is an enzyme involved in the biosynthesis of branched-chain amino acids in plants, making it a target for herbicide development. nih.gov While direct inhibition by a derivative of this compound is not specified in the provided research, the principle of inhibition by structurally similar molecules has been established. nih.gov The fungal natural product Aspterric acid (AA), a known submicromolar inhibitor of DHAD, contains a hydroxycarboxylic acid group. nih.gov This group mimics the binding of the enzyme's natural substrate, while a hydrophobic portion of the inhibitor occupies the entrance to the active site cavity. nih.gov This mechanism highlights the potential for other molecules containing a hydroxycarboxylic acid moiety, including cyclopropane derivatives, to be designed as inhibitors for this class of enzymes.

1-Aminocyclopropane-1-carboxylic acid oxidase (ACO) is the enzyme responsible for the final step in the biosynthesis of ethylene (B1197577), a key plant hormone. biorxiv.orgwikipedia.org The enzyme converts its substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), into ethylene. wikipedia.org Several structural analogs of ACC that contain a cyclopropane ring have been shown to inhibit ACO activity. nih.govffhdj.com

Derivatives of cyclopropanecarboxylic acid are effective inhibitors of ethylene biosynthesis. ffhdj.com For instance, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) have demonstrated an inhibitory effect on ethylene production in fruit tissues. nih.govffhdj.com These compounds act as inhibitors of ACO, and their inhibitory patterns and constants (Ki) have been determined. nih.gov The common structural feature responsible for this activity is the cyclopropane ring. nih.gov

Table 2: Examples of Cyclopropane-based Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACO)

| Inhibitor Compound | Organism Tested | Effect | Reference |

|---|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid (CDA) | Apple (Malus domestica) | Inhibition of ACO | nih.gov |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Apple (Malus domestica) | Inhibition of ACO | nih.gov |

Structure-Activity Relationship (SAR) Studies for Inhibitory Activity

The unique structural motif of this compound has been a focal point in structure-activity relationship (SAR) studies aimed at discovering and optimizing enzyme inhibitors. The rigid cyclopropane ring serves as a conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation for binding to a target protein.

SAR studies on derivatives of this scaffold have demonstrated that modifications to the core structure can significantly impact inhibitory potency and selectivity. For instance, in the development of inhibitors for O-Acetylserine Sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, a series of derivatives based on a cyclopropane-carboxylic acid scaffold were synthesized and evaluated. mdpi.com These studies revealed that the introduction of bulkier substituents at specific positions could lead to more favorable interactions within the enzyme's active site. mdpi.com

The general findings from various SAR studies indicate that:

The presence and nature of substituents on the cyclopropane ring are critical for activity.

The stereochemistry of the cyclopropane ring can be a determining factor in the inhibitory potential of the analogs. mdpi.com

The carboxylic acid group is often essential for binding, typically forming key ionic or hydrogen bond interactions with residues in the active site of the target enzyme.

Table 1: SAR Insights for this compound Analogs

| Structural Modification | Impact on Inhibitory Activity | Reference |

|---|---|---|

| Introduction of bulky substituents | Can lead to more favorable energetic contacts with the protein active site. | mdpi.com |

| Alteration of stereochemistry | Can significantly affect the binding affinity and inhibitory potency. | mdpi.com |

| Modification of the carboxylic acid | Often detrimental, as this group is crucial for key binding interactions. | mdpi.com |

Prodrug Design and Bioconjugation Strategies Incorporating this compound

The carboxylic acid and hydroxyl groups of this compound offer versatile handles for prodrug design and bioconjugation. Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in the body. nih.gov This approach is often used to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Strategies involving this scaffold include:

Esterification: The carboxylic acid can be esterified to mask its polarity, potentially enhancing membrane permeability and oral bioavailability. These ester prodrugs are designed to be cleaved by esterases in the body to release the active carboxylic acid.

Amino Acid Conjugation: Linking amino acids to the carboxylic acid moiety can target specific amino acid transporters, thereby improving drug uptake. nih.gov

Bioconjugation: The hydroxyl or carboxyl group can be used to attach the molecule to larger entities like proteins, antibodies, or polymers. This is a key strategy in developing targeted drug delivery systems and diagnostic agents. nih.gov

The successful application of prodrug strategies has been demonstrated for various drugs, such as the antiviral acyclovir, where the valyl ester prodrug, valacyclovir, showed significantly increased oral bioavailability. nih.gov Similar principles can be applied to compounds containing the this compound moiety to enhance their therapeutic potential.

Computational Approaches in Designing this compound Based Bioactive Compounds

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and screening of novel compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies are crucial for:

Predicting Binding Modes: Understanding how these molecules fit into the active site of a target enzyme or receptor.

Identifying Key Interactions: Highlighting the specific amino acid residues that interact with the ligand, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov

Guiding SAR Studies: Providing a rational basis for designing new analogs with improved binding affinity. For example, docking results might suggest that a particular pocket in the active site is unfilled, prompting the synthesis of derivatives with substituents aimed at occupying that space.

Studies on inhibitors of various enzymes have utilized molecular docking to rationalize the observed activities of cyclopropane-containing compounds and to propose new, more potent inhibitors. researchgate.net

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ceu.es The process for this compound analogs typically involves:

Library Generation: Creating a virtual library of analogs by computationally modifying the core scaffold with a variety of substituents. youtube.com

Docking-Based Screening: Docking each compound in the virtual library into the target protein's active site and ranking them based on their predicted binding affinity. researchgate.net

Hit Selection: Selecting the top-ranking compounds for synthesis and experimental testing.

This approach has become increasingly powerful with the advent of ultra-large virtual libraries containing billions of "make-on-demand" compounds, significantly expanding the chemical space that can be explored for new drug candidates. nih.govnih.gov

Role in Phytochemistry and Plant Physiology

In the realm of plant biology, this compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. nih.govwikipedia.org Ethylene is a crucial signaling molecule that regulates a wide array of developmental processes and responses to stress in plants. nih.gov

The structural similarity allows this compound and its derivatives to act as:

Competitive Inhibitors: They can compete with ACC for the active site of ACC oxidase, the enzyme that converts ACC to ethylene, thereby inhibiting ethylene production.

Probes for Studying Ethylene Biosynthesis: By modulating ethylene levels, these compounds can be used to investigate the physiological roles of ethylene in various plant processes.

The study of such analogs provides valuable insights into the mechanism of ethylene biosynthesis and its regulation, which has practical applications in agriculture for controlling fruit ripening and plant growth. nih.gov

Despite a comprehensive search for research on the applications of this compound in the regulation of plant growth and development, no specific information, data tables, or detailed research findings were found. The scientific literature and available resources primarily focus on the well-established role of a related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), as the immediate precursor to the plant hormone ethylene.

Ethylene is a key regulator of numerous physiological processes in plants, including seed germination, cell elongation, fruit ripening, senescence, and responses to environmental stresses. The biosynthesis of ethylene is a tightly controlled process, with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase, and the subsequent oxidation of ACC to ethylene by ACC oxidase, being critical regulatory steps.

While various cyclopropane derivatives have been investigated as potential inhibitors of ethylene biosynthesis for agricultural and horticultural applications, specific studies detailing the effects of this compound on plant growth and development are not present in the reviewed information. Research in this area is heavily concentrated on ACC and its analogs, as well as inhibitors of the enzymes involved in the ethylene production pathway.

Therefore, the section on the regulation of plant growth and development by this compound cannot be provided due to the absence of relevant scientific data in the search results.

Theoretical and Computational Studies on 1 Hydroxy 1 Cyclopropanecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed research findings from quantum chemical calculations can reveal key electronic properties. The optimization of the molecule's geometry provides the most stable three-dimensional arrangement of its atoms. From this optimized structure, further calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich areas, typically around the oxygen atoms of the carboxyl and hydroxyl groups, which are prone to electrophilic attack, and electron-poor regions, which are susceptible to nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated to provide a quantitative measure of the molecule's reactivity.

While comprehensive studies specifically detailing the electronic structure and reactivity of 1-hydroxy-1-cyclopropanecarboxylic acid are not extensively published, the following table includes some computed properties available from public databases. nih.gov

| Computed Property | Value | Source |

| Molecular Weight | 102.09 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 102.031694049 | PubChem nih.gov |

| Monoisotopic Mass | 102.031694049 | PubChem nih.gov |

| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

| Complexity | 104 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. mdpi.com For this compound, MD simulations are instrumental in exploring its conformational landscape, which is defined by the various spatial arrangements the molecule can adopt through bond rotations.

A typical MD simulation would involve placing the molecule in a simulated environment, often a box of water molecules to mimic aqueous solution, and then calculating the forces between atoms and their subsequent motions over time. This allows for the study of the flexibility of the molecule, particularly the rotation around the C-C bond connecting the cyclopropane (B1198618) ring to the carboxylic acid group and the orientation of the hydroxyl group.

The primary goal of MD simulations in this context is to identify the most stable conformations (local energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The strained nature of the cyclopropane ring can present unique challenges for force field parameterization, which is a critical aspect of ensuring the accuracy of MD simulations. nih.gov

While specific MD simulation studies focused solely on this compound are not readily found in the literature, the methodology is well-established for studying the conformational preferences of small molecules. nih.gov Such simulations could provide valuable insights into its solution-state behavior.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the assignment of experimental signals to specific atoms and vibrational modes.

The prediction of NMR spectra typically involves calculating the magnetic shielding constants of the nuclei (e.g., ¹H and ¹³C) in the molecule's optimized geometry. These shielding constants are then converted into chemical shifts, which can be directly compared with experimental data. Similarly, IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. The calculated spectrum can help to identify the characteristic vibrational modes of the functional groups present, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl group, and the vibrations of the cyclopropane ring. spectroscopyonline.com

The availability of experimental spectra for this compound from various sources provides a basis for comparison with computationally predicted spectra. nih.govchemicalbook.comchemicalbook.com

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Provides information about the chemical environment of hydrogen atoms. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |

| IR Spectroscopy | Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. |

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. mdpi.comrsc.org For reactions involving this compound, computational studies can help to understand how the molecule is formed and how it might react.

For instance, the synthesis of this compound from 1-aminocyclopropyl formate (B1220265) via reaction with sodium nitrite (B80452) and sulfuric acid has been described. google.com A computational mechanistic study of this reaction could model the key steps, such as the formation of the diazonium ion and its subsequent substitution by a hydroxyl group. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction pathway and the rate-limiting step could be identified.

Such computational investigations provide a deeper understanding of the reaction at a molecular level, which can be valuable for optimizing reaction conditions and exploring the synthesis of related compounds. While specific computational mechanistic studies for reactions of this compound are not widely published, the methodologies for such investigations are well-developed within the field of computational organic chemistry. rsc.org

Industrial and Environmental Aspects of 1 Hydroxy 1 Cyclopropanecarboxylic Acid Research

Process Development and Scale-Up Methodologies for 1-Hydroxy-1-cyclopropanecarboxylic Acid Production

The transition from a laboratory curiosity to a commercially viable product hinges on the development of a robust, scalable, and efficient synthesis process. For this compound, research has focused on moving beyond multi-stage, low-yield methods to more direct and industrially applicable routes. google.comgoogle.com A significant challenge in the past has been the scale-up production of this compound and its derivatives. patsnap.com

The industrial viability of a synthesis is determined by its efficiency, which is heavily influenced by reaction conditions. For the two-step synthesis of this compound, specific parameters have been optimized to maximize yield and purity. google.com

The first step involves dissolving the starting material, methyl 1-aminocyclopropyl formate (B1220265), in an aqueous sulfuric acid solution and cooling it to 0-5°C. google.compatsnap.com A solution of sodium nitrite (B80452) is then added, and the reaction proceeds for 0.5 to 1 hour. google.com The second step, a deprotection via hydrolysis, is achieved by dissolving the intermediate product in a mixed solvent system of tetrahydrofuran (B95107) and water. google.comchemicalbook.com An alkali, such as lithium hydroxide (B78521), is added, and the mixture is heated to 30-40°C for several hours to yield the final acid. google.comchemicalbook.com This process results in a high yield of the target compound as a white solid after extraction and concentration. chemicalbook.com

Below is an interactive data table summarizing the optimized conditions for the hydrolysis step.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE | chemicalbook.com |

| Solvent | Tetrahydrofuran and Water (Volume ratio 2-3:1) | google.comchemicalbook.com |

| Reagent | Lithium Hydroxide (or Sodium Hydroxide, Potassium Hydroxide) | google.comchemicalbook.com |

| Molar Ratio | Base to Substrate: 8-12 : 1 | google.comchemicalbook.com |

| Temperature | 20-40 °C | google.com |

| Reaction Time | ~12 hours | chemicalbook.com |

| Work-up | pH adjustment with HCl, extraction with Ethyl Acetate (B1210297) | chemicalbook.com |

| Yield | ~85% | chemicalbook.com |

The economic feasibility of producing this compound on a large scale is influenced by several factors. A key economic advantage of the described two-step process is the use of a starting material, 1-amino cyclopropyl (B3062369) methyl formate, that is readily available on the market. google.compatsnap.com The simplicity of the process, which avoids harsh reaction conditions and complex purification steps, contributes to lower operational and equipment costs. google.comgoogle.com

Green Chemistry and Sustainable Practices in this compound Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound production, sustainability can be enhanced through several strategies. The use of a metal-free, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been shown to be effective for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. nih.gov This type of catalytic system is reusable and operates under more environmentally benign conditions, presenting a potential green alternative for synthesis steps in the production of cyclopropane (B1198618) derivatives. nih.gov

The described industrial synthesis method already incorporates some green aspects, such as using readily available starting materials and having a simple workup, which reduces waste. google.com The avoidance of highly toxic reagents like metal cyanides, which were used in older syntheses of related compounds, is a significant step towards a safer and greener process. google.com Future research could focus on replacing conventional reagents with catalytic, recyclable alternatives and utilizing bio-based solvents or starting materials to further improve the sustainability profile of the production process. nih.govresearchgate.net

Environmental Impact Assessment and Fate of this compound

Proper disposal and waste management are essential to mitigate the environmental and health risks associated with chemical research. orgsyn.org For this compound, which is classified as a corrosive acidic organic solid (UN3261), specific protocols must be followed. fishersci.ca

Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.ca In a laboratory setting, waste should be segregated and collected in clearly labeled, suitable containers. fishersci.ca Spills should be swept up and placed into appropriate disposal containers. fishersci.ca Given its acidic nature, a potential treatment step before disposal could involve neutralization. The ultimate disposal method for such hazardous chemical waste is typically incineration by a licensed facility. orgsyn.org Implementing waste minimization practices, such as using smaller quantities of materials and recycling solvents where feasible, is a key component of a responsible chemical management strategy in the laboratory. researchgate.net

Intellectual Property and Patent Landscape Surrounding this compound Applications

The intellectual property landscape for this compound and its derivatives is multifaceted, with patents covering novel synthesis methods and a range of applications, primarily in the pharmaceutical and agrochemical sectors. The patent activity highlights the compound's value as a key intermediate and a structural motif in the development of new chemical entities.

Early patent literature, such as the German patent DE2128327C3 filed in 1971, describes processes for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. google.com This patent already identified these compounds as valuable intermediates for producing plant protection agents, specifically herbicides. google.com This foundational patent underscores the long-standing interest in the practical applications of this chemical class.

More recent patent activity demonstrates a significant focus on optimizing the synthesis of this compound for industrial-scale production. For instance, Chinese patent CN110862311A, filed by Shanghai Tianze Bio-pharmaceutical Co., Ltd., discloses a two-step synthesis method starting from 1-aminocyclopropyl methyl formate. google.compatsnap.com This method is promoted as having mild and controllable reaction conditions, simple post-treatment, and suitability for large-scale industrial production, achieving a total yield of 60-70%. google.compatsnap.com The patent emphasizes the role of this compound as a crucial intermediate in the preparation of medical products, particularly in the design of enzyme inhibitors due to the desirable biological activity of the cyclopropane substructure. google.compatsnap.com

The patent landscape also reveals the compound's role as a building block for specific, high-value pharmaceutical products. For example, methods for preparing intermediates for drugs like the antiplatelet agent Ticagrelor and the PARP inhibitor Olaparib involve derivatives of cyclopropanecarboxylic acid. patsnap.com While these patents may not claim this compound directly, they protect the processes that may utilize it or closely related derivatives, thereby shaping the competitive environment for its supply and use.

Furthermore, the application of cyclopropanecarboxylic acid derivatives extends to plant growth regulators. patsnap.com Patents in this area describe novel aryl formyl amino cyclopropanecarboxylic acids that exhibit plant growth regulation activity, such as inhibiting seed germination. patsnap.com This indicates a continued interest in leveraging the unique chemical properties of the cyclopropane ring in agrochemical innovation.

The following table provides a summary of key patents related to this compound and its applications, illustrating the key areas of innovation and the commercial entities involved.

| Patent Number | Assignee/Applicant | Title/Focus | Key Applications/Innovations |

| DE2128327C3 | Not specified in abstract | Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids | Describes a process for preparing the title compounds and identifies them as valuable intermediates for pesticides (herbicides). google.com |

| CN110862311A | Shanghai Tianze Bio-pharmaceutical Co., Ltd. | Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate | Discloses an industrially scalable, two-step synthesis method from 1-aminocyclopropyl methyl formate for use as a medical intermediate, particularly for enzyme inhibitors. google.compatsnap.com |

| US10538490B2 | VALENT BIOSCIENCES CORP | Benzylaminopyridylcyclopropanecarboxylic acids, pharmaceutical compositions and uses thereof | Focuses on novel cyclopropanecarboxylic acid derivatives for treating metabolic disorders like diabetes. patsnap.com |

| CN102775314A | Not specified in abstract | Preparation method of trans-(1R, 2S)-2-(3, 4-difluoro phenyl) cyclopropylamine | Details a preparation method for a key intermediate, highlighting the importance of cyclopropane derivatives in pharmaceutical synthesis. patsnap.com |

This intellectual property activity signifies a competitive and innovative landscape. Companies are actively seeking to protect not only the novel molecules they develop but also the efficient and scalable manufacturing processes for key intermediates like this compound. The breadth of applications, from life-saving drugs to agricultural products, ensures that this compound will remain a subject of commercial and scientific interest.

Future Perspectives and Emerging Research Directions for 1 Hydroxy 1 Cyclopropanecarboxylic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical and Drug Design

The convergence of computational power and chemical science is opening new frontiers for molecules like 1-hydroxy-1-cyclopropanecarboxylic acid. Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process of serendipity and laborious screening to one of predictive, data-driven design. researchgate.netbpasjournals.com These technologies are particularly suited to exploring the potential of unique building blocks like this compound.

AI/ML algorithms can analyze vast datasets to build predictive models for Quantitative Structure-Activity Relationships (QSAR). nih.gov By using this compound as a core scaffold, these models can predict the biological activity of a multitude of its hypothetical derivatives against various protein targets. This in silico screening process can identify the most promising candidates for synthesis, saving considerable time and resources compared to traditional high-throughput screening. nih.gov

Table 1: Potential Applications of AI/ML in Research on this compound Derivatives

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Predictive QSAR Modeling | Algorithms are trained on existing data to predict the biological activity of new compounds based on their chemical structure. | Rapidly prioritizes derivatives of this compound with the highest likelihood of being active against a specific disease target. |

| Virtual High-Throughput Screening (vHTS) | Computationally screens large libraries of virtual compounds derived from the core structure against a 3D model of a biological target. | Identifies potential hit compounds for further investigation, reducing the need for extensive and costly experimental screening. nih.gov |

| ***De Novo* Drug Design** | Generative models create novel molecular structures, incorporating the 1-hydroxy-1-cyclopropane-carboxylic acid motif, that are optimized for desired properties. | Facilitates the discovery of innovative drug candidates with improved efficacy and novelty that may not be conceived through traditional methods. researchgate.net |

| ADMET Prediction | ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules early in the design phase. | Helps to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, improving the success rate of drug development. |

Novel Applications in Unexplored Chemical Spaces

The utility of this compound extends beyond its direct use, serving as a versatile synthon for accessing novel and complex molecular architectures. Because many compounds containing cyclopropane (B1198618) units exhibit valuable biological activity, this molecule is a key starting point for applications in drug design and agriculture. google.com

A significant emerging research direction is the use of transition-metal catalysis to achieve skeletal reorganization of cyclopropane derivatives. A recent study demonstrated a palladium-catalyzed process that merges C(sp³)–H activation with the strain-release-driven cleavage of the C–C bond in cyclopropane carboxylic acid derivatives. chemrxiv.org This strategy allows for the transformation of the simple cyclopropane scaffold into more complex 3-oxabicyclo[3.1.0]hexan-2-one motifs, which are valuable structures found in numerous bioactive compounds. chemrxiv.org This represents a powerful method for molecular editing and scaffold remodeling.

The inherent chirality and bifunctionality (hydroxyl and carboxyl groups) of related hydroxycarboxylic acids make them valuable chiral precursors for the synthesis of fine chemicals, including flavors, fragrances, and antibiotics. nih.gov This suggests that this compound could be a valuable starting material for asymmetric syntheses, creating enantiomerically pure compounds for various industries. Research into derivatives has also yielded potential new antidepressants and compounds with insecticidal and nematicidal properties, indicating a broad range of bioactivities yet to be explored. nih.govfao.org The development of novel amino trifluoromethyl cyclopropane carboxylic acid derivatives highlights its role as a building block for creating constrained amino acids for peptide synthesis and drug development. researchgate.net

Table 2: Emerging Research and Application Areas

| Research Area | Description | Potential Outcome |

|---|---|---|

| Skeletal Recasting/Remodeling | Using transition-metal catalysis to selectively open the cyclopropane ring and form new, more complex bicyclic or polycyclic structures. chemrxiv.org | Access to novel molecular scaffolds for drug discovery and materials science that are difficult to synthesize by other means. |

| Constrained Amino Acid Synthesis | Incorporating the cyclopropane ring into amino acid structures to create rigid analogues for peptide and peptidomimetic design. researchgate.net | Development of more stable and potent peptide-based drugs with improved pharmacological properties. |

| Agrochemical Discovery | Synthesizing and screening derivatives for activity against agricultural pests such as insects, nematodes, and fungi. fao.org | Identification of new, effective, and potentially safer pesticides for crop protection. |

| Chiral Synthons | Utilizing the compound as a starting material for the asymmetric synthesis of enantiomerically pure chemicals. nih.gov | Production of high-value compounds for the pharmaceutical, flavor, and fragrance industries. |

Addressing Challenges in the Synthesis and Application of this compound

Despite its potential, the widespread application of this compound has been hindered by challenges associated with its synthesis. Historically, methods for producing cyclopropane derivatives with both hydroxyl and carboxyl substituents were limited and often not suitable for large-scale production due to harsh reaction conditions, the use of hazardous reagents like metallic sodium, low yields, and significant pollution. patsnap.comgoogle.com

Recent research has focused on developing more efficient, scalable, and environmentally friendly synthetic routes. One promising approach involves a two-step reaction starting from the commercially available methyl 1-aminocyclopropyl formate (B1220265). google.com This method uses sodium nitrite (B80452) and sulfuric acid under mild and controllable conditions, followed by hydrolysis to yield this compound. patsnap.com This process is reported to achieve a total yield of 60-70% and involves a simple post-treatment of extraction and concentration, making it suitable for industrial scale-up. google.com Another patented process describes the ozonolysis of 1,2-Bis-(trimethylsiloxy)-cyclobut-1-ene followed by treatment with sodium hydroxide (B78521) solution to give the target compound in high yield (90%). google.com

Overcoming these synthetic hurdles is critical. By providing a reliable and cost-effective supply of this compound, researchers can more readily explore its full potential in the diverse applications outlined previously. The optimization of reaction conditions and the simplification of purification procedures remain active areas of investigation.

Table 3: Comparison of Synthetic Approaches

| Feature | Prior Art / Traditional Challenge | Emerging Synthetic Solution |

|---|---|---|

| Starting Material | γ-chlorobutyronitrile; Cyclopropane-1,1-dicarboxylic acid ester. google.comorgsyn.org | Commercially available methyl 1-aminocyclopropyl formate. google.com |

| Reaction Conditions | Often require harsh reagents (e.g., powdered sodium hydroxide at high temperature), multi-step processes, or are difficult to scale. patsnap.comgoogle.com | Mild and controllable conditions (e.g., 0-30°C), simple reagents (sodium nitrite, sulfuric acid), and fewer steps. google.compatsnap.com |

| Yield | Often low and variable. patsnap.com | Improved and more consistent total yields, reported to be in the 60-70% range. google.com |

| Scalability & Purity | Difficult to scale up for industrial production; purification can be complex. patsnap.com | Suitable for industrial scale-up with simple extraction and concentration for a high-purity product. google.com |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-Hydroxy-1-cyclopropanecarboxylic acid, and how do they confirm its structure?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the cyclopropane ring protons (δ ~1.5–2.5 ppm) and hydroxyl/carboxylic acid groups. Infrared (IR) spectroscopy confirms O-H (broad ~2500–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry and bond angles, critical for cyclopropane derivatives .

- Validation : Compare experimental data with computational models (e.g., density functional theory) to validate electronic and geometric properties .

Q. How is this compound synthesized, and what are common starting materials?

- Synthetic Routes :

- Ester hydrolysis : Hydrolyze cyclopropane-1,1-dicarboxylate esters under acidic/basic conditions to yield the carboxylic acid .

- Oxidation : Oxidize cyclopropanecarboxaldehyde derivatives using KMnO₄ or CrO₃ under controlled pH to retain the cyclopropane ring .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers away from oxidizers to prevent decomposition into CO₂/CO .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of cyclopropane ring formation during synthesis?

- Strategy : Employ transition-metal catalysts (e.g., Cu(I)) or photochemical methods to control ring strain and stereochemistry .

- Analysis : Monitor reaction intermediates via liquid chromatography-mass spectrometry (LC-MS) and adjust solvent polarity (e.g., DMF vs. THF) to favor kinetic vs. thermodynamic products .

Q. What computational tools are effective for modeling the reactivity of this compound in organic reactions?

- Software : Use Gaussian or ORCA for DFT calculations to predict bond dissociation energies and transition states. Focus on cyclopropane ring strain (~27 kcal/mol) and its impact on reaction pathways .

- Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters .

Q. How does this compound degrade under thermal stress, and what are the byproducts?